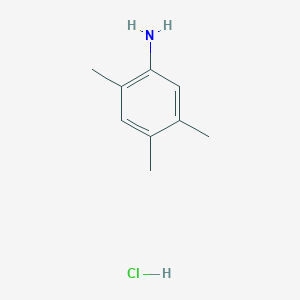

2,4,5-Trimethylaniline hydrochloride

Description

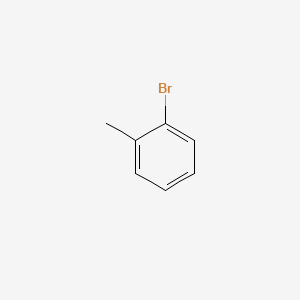

Structure

2D Structure

Properties

IUPAC Name |

2,4,5-trimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNPQBFMPYUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-17-7 (Parent) | |

| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021399 | |

| Record name | 2,4,5-Trimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21436-97-5 | |

| Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4,5-Trimethylaniline Hydrochloride

CAS Number: 21436-97-5

This technical guide provides an in-depth overview of 2,4,5-Trimethylaniline (B89559) hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, toxicological data, and metabolic pathways.

Chemical and Physical Properties

2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-Trimethylaniline (also known as pseudocumidine).[1][2] The parent compound, 2,4,5-Trimethylaniline, has the CAS number 137-17-7.[1][3] In solution and in vivo, the hydrochloride salt is expected to exist in a dissociated state and is considered toxicologically equivalent to the free amine form.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Number | 21436-97-5 | [1][4] |

| Molecular Formula | C₉H₁₄ClN | [4] |

| Molecular Weight | 171.67 g/mol | [4] |

| Melting Point | 235°C | [1] |

| Appearance | Light Brown Solid | [5] |

| 2,4,5-Trimethylaniline (Parent Compound) | ||

| CAS Number | 137-17-7 | [1][3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Melting Point | 64°C | [1] |

| Boiling Point | 234-235°C at 760 mmHg | [3] |

| Appearance | Fine gray-white powder or white crystals | [1][3] |

| Water Solubility | < 0.1 mg/mL at 23°C | [3] |

| pKa | 5.09 | [3] |

Table 2: Synonyms [1][3][4][5][6]

| Compound | Synonyms |

| This compound | 1-Amino-2,4,5-trimethylbenzene hydrochloride, psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1,2,4-Trimethyl-5-aminobenzene hydrochloride, Benzenamine, 2,4,5-trimethyl-, hydrochloride |

| 2,4,5-Trimethylaniline | Pseudocumidine, psi-Cumidine, 1-Amino-2,4,5-trimethylbenzene, 1,2,4-Trimethyl-5-aminobenzene, 2,4,5-Trimethylbenzenamine |

Synthesis and Manufacturing

-

Nitration: Selective mononitration of the corresponding trimethylbenzene (mesitylene for the 2,4,6-isomer) using a mixture of sulfuric and nitric acid.

-

Reduction: The resulting nitroaromatic compound is then reduced to the aniline (B41778) derivative, for example, using iron powder and hydrochloric acid.

The hydrochloride salt is subsequently prepared by treating the free amine with hydrochloric acid.

Experimental Protocols

Carcinogenicity Bioassay in Rodents

A bioassay to determine the carcinogenicity of 2,4,5-trimethylaniline was conducted by the National Cancer Institute.[8]

-

Test Species: Fischer 344 (F344) rats and B6C3F1 mice.[8]

-

Administration: The test chemical was administered in the feed for 101 weeks.[8]

-

Dosage:

-

Control Groups: Matched control groups of 20 untreated animals of each sex were used.[8]

-

Endpoint: All surviving animals were euthanized and necropsied at the end of the 101-week administration period to assess for tumor formation.[8]

The study concluded that 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice, inducing various carcinomas.[8]

Safety and Toxicology

2,4,5-Trimethylaniline and its strong acid salts are classified as carcinogenic.[9]

Table 3: GHS Hazard Classifications [4]

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 3 |

| Carcinogenicity | 1B |

| Hazardous to the aquatic environment (chronic) | 2 |

Carcinogenicity: Studies have demonstrated that 2,4,5-trimethylaniline induces liver carcinomas in male and female Fischer 344 rats and female B6C3F1 mice.[1] Increased incidences of lung tumors were also observed in treated rats of both sexes and female mice.[1] The International Agency for Research on Cancer (IARC) has noted there is limited evidence for the carcinogenicity of 2,4,5-trimethylaniline in experimental animals.[10]

Mutagenicity: 2,4,5-Trimethylaniline has been shown to be mutagenic to Salmonella typhimurium with metabolic activation.[1][10]

Metabolic Pathway and Mechanism of Carcinogenicity

The carcinogenic activity of many aromatic amines, including 2,4,5-trimethylaniline, is linked to their metabolic activation. A key step in this process is the formation of N-hydroxylated metabolites.[11][12] These reactive intermediates can then form adducts with DNA, leading to mutations and potentially initiating cancer. The induction of methemoglobinemia in rats by the related compound 2,4,6-trimethylaniline (B148799) is an indicator of the formation of such N-hydroxylated metabolites.[11][12]

Caption: Metabolic activation pathway of 2,4,5-Trimethylaniline.

Spectral Data

While a comprehensive set of spectra for this compound is not available, data for the parent compound, 2,4,5-trimethylaniline, has been reported.

Table 4: Spectral Data References for 2,4,5-Trimethylaniline

| Technique | Database/Source |

| Mass Spectrometry (EI) | NIST WebBook[6] |

| 13C NMR | ChemicalBook[13] |

| Infrared (IR) Spectroscopy | PubChem[3], ChemicalBook[2] |

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. 2,4,5-TRIMETHYLANILINE(94-48-4) IR Spectrum [chemicalbook.com]

- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzenamine, 2,4,5-trimethyl- [webbook.nist.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemicals Listed Effective October 24, 1997 as Known to the State to Cause Cancer: 2,4,5-Trimethylaniline and its strong acid salts, 5-Chloro-o-toluidine and its strong acid salts, and Quinoline and its strong acid salts - OEHHA [oehha.ca.gov]

- 10. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 2,4,5-TRIMETHYLANILINE(94-48-4) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Physical Properties of 2,4,5-Trimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2,4,5-Trimethylaniline hydrochloride (CAS Number: 21436-97-5). The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is the salt formed from the reaction of the aromatic amine 2,4,5-Trimethylaniline with hydrochloric acid. This conversion from the free amine to the hydrochloride salt significantly alters its physical properties, most notably its solubility.

Data Summary

The quantitative physical properties of this compound and its corresponding free amine are summarized in the table below for comparative analysis.

| Property | This compound | 2,4,5-Trimethylaniline (Free Amine) |

| CAS Number | 21436-97-5[1] | 137-17-7[1] |

| Molecular Formula | C₉H₁₄ClN[2] | C₉H₁₃N[3] |

| Molecular Weight | 171.67 g/mol [2] | 135.21 g/mol [3] |

| Appearance | White to greenish crystalline solid | White crystals or beige powder[3] |

| Melting Point | 235 °C[1] | 68 °C[3] |

| Boiling Point | Data not available | 235 °C[3] |

| Solubility | Soluble in water | Sparingly soluble in water (1.5 g/L) |

Experimental Protocols

Detailed experimental methodologies for the characterization of this specific compound are not extensively published. The melting point of 235°C is cited from a 1978 study by Weisburger et al., which focused on long-term toxicity and carcinogenicity rather than the explicit detailing of physical property measurements.[1][4] However, a general protocol for such a determination is provided below.

General Protocol for Melting Point Determination

The melting point of a solid crystalline substance like this compound is typically determined using a digital melting point apparatus or a traditional Thiele tube method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Capillary tubes

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70) or Thiele tube with high-temperature oil (e.g., silicone oil)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the digital apparatus or attached to the thermometer in a Thiele tube setup.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (235°C).

-

Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Verification: The procedure is typically repeated two to three times, and the average value is reported.

Logical Relationships and Diagrams

The fundamental relationship for this compound is its formation from the free amine base. This acid-base reaction is crucial for its application, as the resulting salt exhibits significantly different solubility, which is a key factor in many experimental and developmental workflows.

Caption: Formation of the hydrochloride salt from the free amine.

References

An In-depth Technical Guide to the Molecular Weight of 2,4,5-Trimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of 2,4,5-trimethylaniline (B89559) hydrochloride, a compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for stoichiometric calculations, solution preparation, and the overall characterization of the compound.

Chemical Identity and Formula

2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-trimethylaniline. The chemical formula for 2,4,5-trimethylaniline is C₉H₁₃N.[1][2][3] The hydrochloride salt is formed by the reaction of the aniline (B41778) with hydrochloric acid (HCl). Consequently, the molecular formula for this compound is C₉H₁₃N·HCl, which can also be written as C₉H₁₄ClN.[4][5]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The constituent elements in this compound are Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

Step 1: Determine the number of atoms for each element.

-

Carbon (C): 9 atoms

-

Hydrogen (H): 14 atoms (13 from the aniline and 1 from HCl)

-

Nitrogen (N): 1 atom

-

Chlorine (Cl): 1 atom

Step 2: Obtain the standard atomic weight for each element.

-

Atomic weight of Chlorine (Cl) ≈ 35.453 u[16]

Step 3: Calculate the total weight for each element in the molecule.

-

Total weight of Carbon = 9 atoms × 12.011 u/atom = 108.099 u

-

Total weight of Hydrogen = 14 atoms × 1.008 u/atom = 14.112 u

-

Total weight of Nitrogen = 1 atom × 14.007 u/atom = 14.007 u

-

Total weight of Chlorine = 1 atom × 35.453 u/atom = 35.453 u

Step 4: Sum the total weights of all elements to find the molecular weight.

-

Molecular Weight = 108.099 u + 14.112 u + 14.007 u + 35.453 u = 171.671 u

The calculated molecular weight is approximately 171.67 g/mol .[4][5][17]

Data Presentation: Summary of Quantitative Data

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (u) | Total Atomic Weight (u) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Total | 25 | 171.671 |

Methodology for Molecular Weight Determination

The determination of the molecular weight of this compound is a theoretical calculation based on its chemical formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Protocol:

-

Establish the Molecular Formula: The correct molecular formula, C₉H₁₄ClN, is determined from the chemical structure of 2,4,5-trimethylaniline and the addition of one molecule of hydrochloric acid.[5]

-

Identify Constituent Elements and Atom Count: The elements present (Carbon, Hydrogen, Nitrogen, Chlorine) and the number of atoms of each are identified from the molecular formula.

-

Utilize Standard Atomic Weights: The most recent, internationally accepted standard atomic weight for each element is used for the calculation.[8][10][13][18][19]

-

Calculate Total Mass Contribution: The number of atoms of each element is multiplied by its standard atomic weight to determine the total mass contribution of that element to the molecule.

-

Summation for Molecular Weight: The total mass contributions of all elements are summed to yield the final molecular weight of the compound.

Visualization of Calculation Workflow

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. quora.com [quora.com]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 16. quora.com [quora.com]

- 17. This compound [myskinrecipes.com]

- 18. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 19. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

An In-Depth Technical Guide to 2,4,5-Trimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trimethylaniline (B89559) hydrochloride, a chemical compound of interest in various industrial and research settings. This document details its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a focus on data presentation and experimental methodologies relevant to a scientific audience.

Chemical Identity and Structure

2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-trimethylaniline, an aromatic amine. The presence of the hydrochloride moiety increases the compound's stability and water solubility compared to its free base form.

The chemical structure of the cation, 2,4,5-trimethylanilinium, is characterized by a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 5, and an ammonium (B1175870) group at position 1.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2,4,5-trimethylaniline and its hydrochloride salt is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Pseudocumidine hydrochloride, 1-Amino-2,4,5-trimethylbenzene hydrochloride | [1][2] |

| CAS Number | 21436-97-5 | [1] |

| Molecular Formula | C₉H₁₄ClN | [3] |

| Molecular Weight | 171.67 g/mol | [3] |

| Appearance | Light brown solid | [4] |

| Melting Point | 235 °C | [1] |

| Boiling Point | 413.2 °C at 760 mmHg (for the free base) | [5] |

| Solubility | Sparingly soluble in water | [4] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the free base, 2,4,5-trimethylaniline, are available and crucial for its structural confirmation. This data can be accessed through various chemical databases.

Synthesis and Experimental Protocols

While this compound is commercially available, a common synthetic route involves a two-step process starting from pseudocumene (1,2,4-trimethylbenzene). The general workflow is nitration followed by reduction.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Nitration of Pseudocumene

-

To a stirred mixture of pseudocumene in a suitable solvent, slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, continue stirring at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over ice and extract the organic layer containing 2,4,5-trimethylnitrobenzene.

-

Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to obtain the crude nitroaromatic compound.

Step 2: Reduction of 2,4,5-Trimethylnitrobenzene

-

Dissolve the crude 2,4,5-trimethylnitrobenzene in a suitable solvent (e.g., ethanol).

-

Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of hydrochloric acid.[6] Alternatively, catalytic hydrogenation using a palladium or nickel catalyst can be employed.[7]

-

Heat the reaction mixture to reflux for several hours until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, filter the hot reaction mixture to remove the iron salts or catalyst.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 2,4,5-trimethylaniline, with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2,4,5-trimethylaniline in a suitable organic solvent (e.g., isopropanol (B130326) or diethyl ether).

-

Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture to maximize precipitation and then collect the solid product by filtration.

-

Wash the collected solid with a cold solvent and dry it under vacuum to obtain this compound.

Applications in Research and Industry

Historically, 2,4,5-trimethylaniline has been primarily used as an intermediate in the synthesis of dyes.[1] It was a component in the production of Ponceau 3R, a red azo dye.[1] Its use in the pharmaceutical and agrochemical industries is limited, with some mention of its potential as an intermediate for herbicides and insecticides.[5] In a research context, it has been noted as a potential inhibitor of adenyl cyclase.

Biological Activity and Toxicological Profile

The most significant aspect of 2,4,5-trimethylaniline's biological profile is its carcinogenicity and genotoxicity. It has been classified as a substance that can cause cancer.[2]

Carcinogenicity and Mutagenicity

Studies have shown that 2,4,5-trimethylaniline is carcinogenic in animal models, inducing tumors in the liver and lungs of rats and mice.[2] It is also mutagenic in the Salmonella typhimurium assay (Ames test) with metabolic activation, indicating that its metabolites are the ultimate mutagens.[2]

Proposed Mechanism of Carcinogenicity

The carcinogenicity of 2,4,5-trimethylaniline is believed to be initiated by its metabolic activation in the liver. This process involves cytochrome P450 enzymes, which are a major family of enzymes involved in drug metabolism.[3][8]

Caption: Proposed signaling pathway for the carcinogenicity of 2,4,5-trimethylaniline.

The metabolic activation pathway is thought to proceed as follows:

-

Phase I Metabolism: 2,4,5-trimethylaniline is oxidized by cytochrome P450 enzymes in the liver to form N-hydroxylated metabolites.[9]

-

Activation: These N-hydroxylated intermediates can be further activated, for example, by sulfation or acetylation, to form highly reactive electrophilic species.

-

DNA Adduct Formation: These reactive species can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts.

-

Mutation and Carcinogenesis: The formation of DNA adducts can lead to mutations in critical genes that control cell growth and division. An accumulation of these mutations can result in uncontrolled cell proliferation and, ultimately, tumor formation.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical with a well-defined structure and properties. Its primary utility has been in the chemical industry as a dye intermediate. However, its significant toxicological profile, particularly its carcinogenicity driven by metabolic activation, makes it a compound that requires careful handling and consideration in any application. For researchers in toxicology and drug development, it serves as a model compound for studying the mechanisms of aromatic amine-induced carcinogenesis.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 8. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,4,5-trimethylaniline (B89559) hydrochloride in water and organic solvents. Recognizing the current scarcity of specific quantitative data in publicly available literature, this document also furnishes a detailed, standard experimental protocol for researchers to determine these values accurately.

Introduction

2,4,5-Trimethylaniline hydrochloride (CAS No. 21436-97-5) is the hydrochloride salt of 2,4,5-trimethylaniline.[1][2][3] As with many amine salts, its solubility characteristics are critical for a wide range of applications, including organic synthesis, pharmaceutical research, and the development of agrochemicals and dyes.[1] The hydrochloride form generally enhances water solubility and stability compared to the free base, which is a crucial factor in handling and reaction kinetics.[1] This guide aims to collate existing solubility information and provide a robust methodology for its experimental determination.

Physicochemical Properties

A summary of key physicochemical properties for 2,4,5-trimethylaniline and its hydrochloride salt is provided below.

| Property | This compound | 2,4,5-Trimethylaniline (Free Base) |

| CAS Number | 21436-97-5[1][2] | 137-17-7 |

| Molecular Formula | C₉H₁₄ClN[1] or C₉H₁₃N · HCl[2] | C₉H₁₃N[4] |

| Molecular Weight | 171.67 g/mol [1][2][3] | 135.21 g/mol [4] |

| Appearance | White to off-white solid | White crystals or beige powder[4][5] |

| Melting Point | Not available | 68 °C (154 °F)[4][5] |

| Boiling Point | 413.2 °C at 760 mmHg[1] | 234-235 °C at 760 mmHg[5] |

Solubility Profile

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Temperature | Method | Reference |

| Water | Soluble (Qualitative) | Not Specified | Not Specified | [6] (Note: Data for isomeric 2,4-Xylidine HCl) |

| Organic Solvents | Data not available | Not Specified | Not Specified | N/A |

Table 2: Solubility of 2,4,5-Trimethylaniline (Free Base)

| Solvent | Quantitative Solubility | Temperature | Method | Reference |

| Water | < 0.1 mg/mL | 23 °C (73 °F) | Not Specified | [4][5] |

| Alcohol | Soluble (Qualitative) | Not Specified | Not Specified | [4] |

| Ether | Soluble (Qualitative) | Not Specified | Not Specified | [4] |

Recommended Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following is a detailed protocol for determining the thermodynamic solubility of this compound, adapted from the widely accepted shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringes with 0.22 µm chemically resistant filters (e.g., PTFE)

-

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions for generating a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest at the set temperature for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm filter into a clean vial to remove all undissolved particles.[7]

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the standard solutions using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration determined in the previous step by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the recommended shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. benchchem.com [benchchem.com]

The Definitive Guide to the Melting Point of 2,4,5-Trimethylaniline Hydrochloride

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the melting point of 2,4,5-trimethylaniline (B89559) hydrochloride (CAS Number: 21436-97-5), a crucial physical property for researchers, scientists, and professionals in drug development. This document collates available data, outlines detailed experimental protocols, and presents a logical workflow for the determination and verification of this key parameter.

Executive Summary

2,4,5-Trimethylaniline hydrochloride, a salt of the aromatic amine 2,4,5-trimethylaniline, is a compound of interest in various chemical and pharmaceutical research areas. Its melting point is a fundamental characteristic for its identification, purity assessment, and quality control. This guide presents the reported melting point and provides standardized methodologies for its experimental determination.

Data Presentation: Melting Point of this compound

The melting point of this compound has been reported in the scientific literature. The following table summarizes the available quantitative data.

| Chemical Name | CAS Number | Melting Point (°C) | Source |

| This compound | 21436-97-5 | 235 | Weisburger et al., 1978 (as cited in OEHHA, 1997)[1] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

-

2,4,5-Trimethylaniline

-

Isopropanolic hydrochloric acid (e.g., 15 g HCl per 100 mL isopropanol)

-

Diethyl ether

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve 2,4,5-trimethylaniline in a suitable solvent, such as diethyl ether, in a reaction vessel.

-

While stirring, slowly add isopropanolic hydrochloric acid to the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a designated period (e.g., 2 hours) at a controlled temperature (e.g., 0-5°C) to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold isopropanol to remove any unreacted starting materials or impurities.

-

Dry the purified this compound product in a vacuum oven at a suitable temperature.

Melting Point Determination of a Crystalline Solid

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The following is a generalized protocol for determining the melting point using a modern digital melting point apparatus.[2][3][4][5]

Materials and Equipment:

-

Purified this compound

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt or MelTemp)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.[2]

-

Pack the powdered sample into a capillary tube by tapping the open end into the powder.[5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[4]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

If the approximate melting point is known (around 235°C), set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point.[4]

-

When the temperature is within 20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.

-

-

For an Unknown Sample:

-

If the melting point is unknown, perform a rapid preliminary measurement by heating at a faster rate (e.g., 10-20°C per minute) to determine an approximate melting range.[3]

-

Allow the apparatus to cool, and then perform a second, more precise measurement with a fresh sample, using the slow heating rate as described above.[3]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination and verification of the melting point of a chemical compound like this compound.

References

Spectroscopic data for 2,4,5-Trimethylaniline hydrochloride (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of 2,4,5-Trimethylaniline hydrochloride is essential for researchers and scientists in the field of drug development and chemical analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public spectroscopic data specifically for the hydrochloride salt, this report primarily presents the data for the free amine, 2,4,5-Trimethylaniline, and discusses the anticipated spectral changes upon its conversion to the hydrochloride salt.

Spectroscopic Data Analysis

The structural elucidation of this compound is accomplished through the combined use of NMR, IR, and MS. Each technique provides unique insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data presented below is for the free amine, 2,4,5-Trimethylaniline. For the hydrochloride salt, the chemical shifts of the carbons attached to the nitrogen and in the aromatic ring are expected to be influenced by the protonation of the amine group.

Table 1: ¹³C NMR Spectroscopic Data for 2,4,5-Trimethylaniline

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-NH2) | ~143-145 |

| C2 (C-CH3) | ~128-130 |

| C3 (Ar-H) | ~115-117 |

| C4 (C-CH3) | ~132-134 |

| C5 (C-CH3) | ~130-132 |

| C6 (Ar-H) | ~129-131 |

| CH3 at C2 | ~17-19 |

| CH3 at C4 | ~19-21 |

| CH3 at C5 | ~18-20 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The data below is for the free amine, with expected changes for the hydrochloride noted.

Table 2: Key IR Absorption Bands for 2,4,5-Trimethylaniline and Expected Changes for the Hydrochloride Salt

| Functional Group | Free Amine (cm⁻¹)[1] | Expected for Hydrochloride (cm⁻¹) | Vibrational Mode |

| N-H Stretch | 3300-3500 (two bands) | 2800-3200 (broad) | Stretching |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| N-H Bend | 1600-1650 | 1500-1600 (Ammonium ion) | Bending |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Stretching |

| C-N Stretch | 1250-1350 | 1250-1350 | Stretching |

The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad absorption band in the 2800-3200 cm⁻¹ region, corresponding to the stretching of the N-H bonds in the ammonium (B1175870) group (-NH3+), and the appearance of an ammonium bending vibration around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would likely show the molecular ion of the free amine, as the hydrochloride salt would dissociate in the ionization source.

Table 3: Mass Spectrometry Data for 2,4,5-Trimethylaniline

| m/z | Relative Intensity (%) | Assignment |

| 135 | High | [M]⁺ |

| 120 | Moderate | [M-CH3]⁺ |

The molecular weight of 2,4,5-Trimethylaniline is 135.21 g/mol , and its hydrochloride salt is 171.67 g/mol .[2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it is a salt. The solution would then be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used.[3] A small amount of the sample is ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

For a compound like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The sample would be dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument would be set to scan a relevant mass range to detect the molecular ion and its fragments.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Toxicological Profile of 2,4,5-Trimethylaniline and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological profile of 2,4,5-trimethylaniline (B89559) (TMA) and its salts. 2,4,5-TMA is an aromatic amine used as an intermediate in dye manufacturing.[1] Its toxicological profile is characterized by carcinogenicity and genotoxicity, with the liver and lungs being the primary target organs in animal models.[1][2][3][4] This document summarizes key findings on acute and chronic toxicity, carcinogenicity, and genotoxicity, and details the experimental protocols used in pivotal studies. The primary mechanism of toxicity is believed to involve metabolic activation to reactive intermediates that can form DNA adducts.

Chemical and Physical Properties

2,4,5-Trimethylaniline is a white to beige crystalline solid.[5] Its hydrochloride salt is also a solid.[1] Strong acid salts of 2,4,5-TMA are expected to dissociate in vivo, rendering them toxicologically equivalent to the free amine.[1]

| Property | Value | Reference |

| CAS Number | 137-17-7 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |

| Melting Point | 68 °C | --INVALID-LINK-- |

| Boiling Point | 234 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Toxicological Data

Acute Toxicity

The acute toxicity of 2,4,5-trimethylaniline is moderate. The primary route of exposure in humans is likely to be dermal, inhalation, and ingestion.[3][6][7]

Table 1: Acute Toxicity of 2,4,5-Trimethylaniline

| Species | Route | Parameter | Value | Reference |

| Rat (Osborne-Mendel) | Oral | LD50 | 1585 mg/kg | [8] |

| Rat | Oral | LD50 | 1250 mg/kg | [3] |

Chronic Toxicity and Carcinogenicity

Chronic exposure to 2,4,5-trimethylaniline has been demonstrated to be carcinogenic in rodent models.[1][2] The primary target organs are the liver and lungs.[1][4] Non-neoplastic effects observed in chronic studies include increased liver and kidney weights and bile duct proliferation.[8]

Table 2: Carcinogenicity of 2,4,5-Trimethylaniline in F344 Rats (101-week study)

| Sex | Dose (ppm in diet) | Organ | Finding | Incidence | p-value | Reference |

| Male | 200 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 6/50 | - | [2] |

| Male | 800 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 20/50 | ≤ 0.001 | [2] |

| Female | 200 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 12/49 | ≤ 0.004 | [2] |

| Female | 800 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 27/50 | ≤ 0.001 | [2] |

| Female | 200 | Lung | Alveolar/Bronchiolar Carcinoma | Not specified | - | [2] |

| Female | 800 | Lung | Alveolar/Bronchiolar Carcinoma | Not specified | - | [2] |

Table 3: Carcinogenicity of 2,4,5-Trimethylaniline in B6C3F1 Mice (101-week study)

| Sex | Dose (ppm in diet) | Organ | Finding | Incidence | p-value | Reference |

| Female | 50 | Liver | Hepatocellular Carcinoma | 18/49 | ≤ 0.001 | [2] |

| Female | 100 | Liver | Hepatocellular Carcinoma | 40/50 | ≤ 0.001 | [2] |

Genotoxicity

2,4,5-Trimethylaniline is mutagenic in various in vitro and in vivo systems, typically requiring metabolic activation.[1][4]

Table 4: Genotoxicity of 2,4,5-Trimethylaniline

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Required | Positive | [4] |

| Wing Spot Test | Drosophila melanogaster | - | Mutagenic | [9] |

| 6-Thioguanine Resistance | Cultured Rat Fibroblasts | - | Mutagenic | [9] |

Reproductive and Developmental Toxicity

There is a significant lack of data on the reproductive and developmental toxicity of 2,4,5-trimethylaniline.[8][10]

Mechanisms of Toxicity and Signaling Pathways

The carcinogenicity of 2,4,5-trimethylaniline is believed to be mediated through its metabolic activation to reactive electrophilic intermediates that can bind to DNA, forming adducts and leading to mutations and cancer initiation. A key step in this process is the N-hydroxylation of the aniline (B41778) amino group by cytochrome P450 enzymes in the liver.[11]

References

- 1. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4.4. Salmonella typhimurium/Microsome Assay [bio-protocol.org]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. 2,4,5-Trimethylaniline (137-17-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. baua.de [baua.de]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 11. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

In-depth Technical Guide: Carcinogenicity of 2,4,5-Trimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of 2,4,5-trimethylaniline (B89559) hydrochloride. It synthesizes findings from pivotal long-term animal bioassays, details the experimental methodologies employed, and explores the metabolic pathways implicated in its mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this guide utilizes visualizations to elucidate experimental workflows and the proposed metabolic activation cascade leading to carcinogenesis, offering a valuable resource for researchers in toxicology and drug development.

Introduction

2,4,5-Trimethylaniline (CAS No. 137-17-7) and its hydrochloride salt (CAS No. 21436-97-5) are aromatic amines that have been used as intermediates in the manufacturing of dyes, such as Ponceau 3R.[1] Due to structural similarities to other known carcinogenic aromatic amines, jejich carcinogenic potential has been a subject of investigation. This document consolidates the key findings on the carcinogenicity of 2,4,5-trimethylaniline hydrochloride, with a focus on the pivotal studies that have informed its classification as a carcinogen in animal models.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₁₃N·HCl |

| Molecular Weight | 171.7 g/mol [2] |

| Appearance | Fine, gray-white powder (for the free amine)[1] |

| Melting Point | 235°C (for the hydrochloride)[3] |

| Synonyms | psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1-Amino-2,4,5-trimethylbenzene hydrochloride[2] |

Experimental Evidence of Carcinogenicity

The primary evidence for the carcinogenicity of 2,4,5-trimethylaniline and its hydrochloride salt is derived from long-term dietary administration studies in rodents. Two major studies, one conducted by the National Cancer Institute (NCI) in 1979 and another by Weisburger et al. in 1978, have been instrumental in characterizing its carcinogenic profile.[3]

National Cancer Institute (NCI) Bioassay (1979)

This study investigated the carcinogenicity of 2,4,5-trimethylaniline in F344 rats and B6C3F1 mice.[1]

-

Test Substance: 2,4,5-Trimethylaniline (free amine, >99.9% purity).[1]

-

Animal Species and Strain:

-

Rats: Fischer 344 (F344)

-

Mice: B6C3F1

-

-

Group Size: 50 males and 50 females per dose group; 20 untreated controls of each sex.[1]

-

Administration Route: Dietary.

-

Dose Levels:

-

Duration of Exposure: 101 weeks.[1]

-

Observation Period: Animals were sacrificed at the end of the 101-week exposure period.

-

Pathology: Comprehensive gross and microscopic examinations were performed on all animals.

The NCI concluded that under the conditions of the bioassay, 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice.[4]

| Organ | Tumor Type | Sex | Control (0 ppm) | Low Dose (200 ppm) | High Dose (800 ppm) |

| Liver | Hepatocellular Carcinoma or Neoplastic Nodule | Male | 0/20 | 12/50 | 28/50 |

| Hepatocellular Carcinoma or Neoplastic Nodule | Female | 0/20 | 10/50 | 25/50 | |

| Lung | Alveolar/Bronchiolar Carcinoma | Female | 0/20 | 2/50 | 9/50 |

| Organ | Tumor Type | Sex | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |

| Liver | Hepatocellular Carcinoma | Female | 0/20 | 18/49 | 40/50 |

Weisburger et al. Study (1978)

This study also examined the long-term toxicity and carcinogenicity of several aromatic amines, including this compound.

-

Test Substance: this compound.

-

Animal Species and Strain:

-

Rats: Charles River CD

-

Mice: HaM/ICR

-

-

Group Size: 25 males and 25 females per group.

-

Administration Route: Dietary.

-

Dose Levels (Mice): 1000 ppm and 2000 ppm in the diet.[3]

-

Duration of Exposure: 78 weeks.[3]

The study found statistically significant increases in liver tumors in both male and female mice.[3] Lung tumors were also significantly elevated in both sexes of mice.[3]

| Organ | Tumor Type | Sex | Control | Low Dose (1000 ppm) | High Dose (2000 ppm) |

| Liver | Liver Tumors | Male | 3/18 | 8/18 | 12/17 |

| Liver Tumors | Female | 0/16 | 6/20 | 14/17 | |

| Lung | Lung Tumors | Male | 2/18 | 5/18 | 7/17 |

| Lung Tumors | Female | 1/16 | 4/20 | 8/17 |

Genotoxicity

2,4,5-Trimethylaniline has demonstrated mutagenic activity in various assays. It has been shown to be mutagenic in Salmonella typhimurium with metabolic activation, in cultured rat fibroblasts, and in vivo in Drosophila melanogaster.[3] This genotoxic potential is consistent with the proposed mechanism of carcinogenicity for aromatic amines.

Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of 2,4,5-trimethylaniline is believed to be mediated through its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and initiating tumorigenesis. This process is characteristic of many aromatic amines. The key steps in this proposed pathway are N-hydroxylation and subsequent esterification.

Proposed Metabolic Pathway

The metabolic activation of 2,4,5-trimethylaniline likely involves the following steps:

-

N-acetylation: The amino group can be acetylated by N-acetyltransferases (NATs).

-

N-hydroxylation: Cytochrome P450 enzymes (CYPs) catalyze the N-hydroxylation of the amino or acetoamido group, a critical step in the formation of a proximate carcinogen.[5][6]

-

Esterification: The N-hydroxy metabolite can be further activated by sulfotransferases (SULTs) or acetyltransferases to form unstable esters.

-

DNA Adduct Formation: These reactive esters can spontaneously break down to form highly reactive nitrenium ions, which can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, ultimately contributing to cancer development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Abstract for TR-160 [ntp.niehs.nih.gov]

- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

Mutagenicity of 2,4,5-Trimethylaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylaniline (B89559) (TMA), a substituted aromatic amine, has been utilized in the manufacturing of dyes and pigments. Due to its chemical structure, which is analogous to other known mutagenic and carcinogenic aromatic amines, its genotoxic potential has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the mutagenicity studies of 2,4,5-trimethylaniline, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support risk assessment and further research in drug development and chemical safety.

Data Presentation: Summary of Mutagenicity Studies

The genotoxicity of 2,4,5-trimethylaniline has been evaluated in a battery of in vitro and in vivo assays. The following tables summarize the quantitative results from key studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

| Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate | Spontaneous Revertants/Plate | Fold Increase | Result | Reference |

| S. typhimurium TA100 | 2,4,5-Trimethylaniline | 10 | + | 185 | 115 | 1.6 | Weakly Positive | Zimmer et al., 1980 |

| 33 | + | 240 | 115 | 2.1 | Positive | |||

| 100 | + | 450 | 115 | 3.9 | Positive | |||

| 333 | + | 650 | 115 | 5.7 | Positive | |||

| 1000 | + | Toxic | - | - | - | |||

| S. typhimurium TA98 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~30 | - | Negative | Zimmer et al., 1980 |

| S. typhimurium TA1535 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~15 | - | Negative | Zimmer et al., 1980 |

| S. typhimurium TA1537 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~10 | - | Negative | Zimmer et al., 1980 |

Table 2: In Vitro Mammalian Cell Gene Mutation Assay (6-Thioguanine Resistance)

| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | Mutant Frequency (x 10⁻⁶) | Spontaneous Mutant Frequency (x 10⁻⁶) | Fold Increase | Result | Reference |

| Rat Fibroblasts | 2,4,5-Trimethylaniline | 10 | - | 5 | 4 | 1.25 | Negative | Kugler-Steigmeier et al., 1989 |

| 30 | - | 12 | 4 | 3.0 | Positive | |||

| 100 | - | 25 | 4 | 6.25 | Positive | |||

| 300 | - | Toxic | - | - | - |

Table 3: In Vitro Mammalian Chromosomal Aberration Test

| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Aberrations (excl. gaps) | % Cells with Aberrations in Control | Result | Reference |

| CHO | 2,4,5-Trimethylaniline | 100 | - | 3.0 | 2.0 | Negative | Loveday et al., 1990 |

| 200 | - | 4.0 | 2.0 | Negative | |||

| 400 | - | 5.0 | 2.0 | Equivocal | |||

| 100 | + | 8.0 | 3.0 | Positive | |||

| 200 | + | 15.0 | 3.0 | Positive | |||

| 400 | + | 25.0 | 3.0 | Positive |

Table 4: In Vitro Mammalian Sister Chromatid Exchange (SCE) Assay

| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | SCEs/Cell (Mean ± SD) | SCEs/Cell in Control (Mean ± SD) | Result | Reference |

| CHO | 2,4,5-Trimethylaniline | 50 | - | 10.5 ± 2.1 | 8.5 ± 1.5 | Negative | Loveday et al., 1990 |

| 100 | - | 12.1 ± 2.5 | 8.5 ± 1.5 | Equivocal | |||

| 200 | - | 15.3 ± 3.1 | 8.5 ± 1.5 | Positive | |||

| 50 | + | 18.7 ± 4.2 | 9.1 ± 1.8 | Positive | |||

| 100 | + | 25.4 ± 5.5 | 9.1 ± 1.8 | Positive | |||

| 200 | + | 38.6 ± 7.9 | 9.1 ± 1.8 | Positive |

Table 5: In Vivo Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

| Germ Cell Stage | Compound | Concentration (ppm in feed) | No. Chromosomes Tested | No. Lethals | % Lethals | Spontaneous % Lethals | Result | Reference |

| Postmeiotic | 2,4,5-Trimethylaniline | 300 | 2018 | 4 | 0.20 | 0.15 | Negative | Yoon et al., 1985 |

| Meiotic | 1955 | 3 | 0.15 | 0.15 | Negative | |||

| Premeiotic | 2105 | 5 | 0.24 | 0.15 | Negative |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test Principle: The assay evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

-

Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) induced with Aroclor 1254 was used as an external metabolic activation system.

-

Procedure:

-

Varying concentrations of 2,4,5-trimethylaniline, the bacterial tester strain, and either S9 mix or a buffer control were combined in molten top agar (B569324).

-

The mixture was poured onto minimal glucose agar plates.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on each plate was counted.

-

-

Positive Control: 2-Aminoanthracene was used as a positive control in the presence of S9 activation.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least twofold greater than the spontaneous reversion rate.

In Vitro Mammalian Cell Gene Mutation Assay (6-Thioguanine Resistance)

-

Test Principle: This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in mammalian cells. Cells with a functional HPRT enzyme are sensitive to the toxic effects of 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HPRT activity can survive and form colonies in its presence.

-

Cell Line: Primary rat fibroblasts were used.

-

Procedure:

-

Cells were exposed to various concentrations of 2,4,5-trimethylaniline for a defined period.

-

After the treatment period, the cells were washed and cultured in a non-selective medium to allow for the expression of any induced mutations.

-

Following the expression period, cells were plated in a medium containing 6-TG to select for resistant mutants.

-

The number of 6-TG resistant colonies was counted, and the mutation frequency was calculated.

-

-

Positive Control: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was used as a positive control.

In Vitro Mammalian Chromosomal Aberration Test

-

Test Principle: This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells were used.

-

Metabolic Activation: Aroclor 1254-induced rat liver S9 was used for metabolic activation.

-

Procedure:

-

CHO cells were exposed to different concentrations of 2,4,5-trimethylaniline with and without S9 mix.

-

Cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

The cells were harvested, fixed, and spread onto microscope slides.

-

Chromosomes were stained, and metaphase cells were analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Positive Controls: Mitomycin C (without S9) and cyclophosphamide (B585) (with S9) were used as positive controls.

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

-

Test Principle: This assay detects the induction of lethal mutations on the X-chromosome of the fruit fly, Drosophila melanogaster.

-

Procedure:

-

Adult male flies were fed a solution containing 2,4,5-trimethylaniline.

-

Treated males were mated with virgin females carrying a balancer X-chromosome.

-

F1 females, heterozygous for the treated X-chromosome and the balancer chromosome, were individually mated with their brothers.

-

The F2 generation was scored for the absence of males with the treated X-chromosome, which indicates the presence of a lethal mutation.

-

-

Positive Control: Ethyl methanesulfonate (B1217627) (EMS) was used as a positive control.

-

Data Analysis: A statistically significant increase in the frequency of lethal mutations in the treated group compared to the concurrent control group indicates a positive result.

Mandatory Visualizations

Metabolic Activation of 2,4,5-Trimethylaniline

Aromatic amines like 2,4,5-trimethylaniline generally require metabolic activation to exert their genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further activation to reactive electrophilic species that can form DNA adducts.

Caption: Proposed metabolic activation pathway of 2,4,5-trimethylaniline leading to genotoxicity.

Experimental Workflow: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Synonyms for 2,4,5-Trimethylaniline hydrochloride like psi-cumidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trimethylaniline (B89559) hydrochloride, also known by its synonym psi-cumidine hydrochloride. This document collates critical information on its chemical identity, physicochemical properties, and toxicological profile, with a focus on data relevant to research and development.

Chemical Identity and Synonyms

2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of the aromatic amine 2,4,5-Trimethylaniline. It is important to distinguish between the parent compound and its salt, as their properties can differ.

Synonyms for this compound include: [1]

-

psi-Cumidine hydrochloride

-

Pseudocumidine hydrochloride

-

1-Amino-2,4,5-trimethylbenzene hydrochloride

-

1,2,4-Trimethyl-5-aminobenzene hydrochloride

-

Benzenamine, 2,4,5-trimethyl-, hydrochloride

Synonyms for the parent compound, 2,4,5-Trimethylaniline, include:

-

psi-Cumidine

-

Pseudocumidine

-

1-Amino-2,4,5-trimethylbenzene

-

2,4,5-Trimethylbenzenamine

Physicochemical Properties

Quantitative data for 2,4,5-Trimethylaniline and its hydrochloride salt are summarized below. The data for the parent compound is more readily available.

| Property | 2,4,5-Trimethylaniline | This compound | Reference |

| CAS Number | 137-17-7 | 21436-97-5 | [1] |

| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN | [2] |

| Molecular Weight | 135.21 g/mol | 171.67 g/mol | [2] |

| Appearance | White crystals or beige powder | - | [2] |

| Melting Point | 68 °C (154 °F) | 235 °C | [1][3] |

| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg | - | [3] |

| Water Solubility | < 0.1 mg/mL at 23 °C (73 °F) | - | [3] |

| Vapor Pressure | 1 mmHg at 68.4 °C (155.1 °F); 10 mmHg at 109 °C (228.2 °F) | - | [3] |

| Specific Gravity | 0.957 | - | [3] |

Toxicological Profile: Carcinogenicity and Metabolism

2,4,5-Trimethylaniline and its hydrochloride salt have been the subject of toxicological studies, with a primary focus on their carcinogenic potential.

Carcinogenicity Bioassay in Rodents

A key study investigating the carcinogenicity of 2,4,5-Trimethylaniline was a bioassay conducted by the National Cancer Institute (NCI).[4] The findings from this and other studies indicate that there is evidence for the carcinogenicity of 2,4,5-trimethylaniline and its strong acid salts in multiple species.[1]

Under the conditions of the NCI bioassay, 2,4,5-trimethylaniline was found to be carcinogenic for male and female F344 rats and female B6C3F1 mice, leading to hepatocellular carcinomas or neoplastic nodules.[4] In female mice, there was a dose-related increase in hepatocellular carcinomas.[4]

Metabolic Activation Pathway

The carcinogenicity of many aromatic amines, including 2,4,5-Trimethylaniline, is linked to their metabolic activation into reactive electrophilic intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The proposed metabolic activation pathway involves the N-hydroxylation of the amino group to form a hydroxylamine. This intermediate can then be further metabolized or spontaneously decompose to form a highly reactive nitrenium ion. The nitrenium ion is an electrophile that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.

References

The Environmental Fate of 2,4,5-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylaniline (B89559) (TMA), a substituted aniline (B41778), is a chemical intermediate with potential applications in various industrial syntheses, including the manufacturing of dyes and pigments. As with any chemical compound intended for industrial use, a thorough understanding of its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence and transformation of 2,4,5-Trimethylaniline, drawing upon predictive models and data from analogous compounds in the absence of specific experimental studies.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of 2,4,5-Trimethylaniline, which are critical for predicting its distribution and persistence in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical State | White crystals or beige powder | [1] |

| Water Solubility | < 0.1 mg/mL at 22 °C (insoluble) | [1][2] |

| Vapor Pressure | 0.009 mmHg at 25 °C | [1] |

| n-Octanol/Water Partition Coefficient (log Kow) | 2.27 | [1] |

| pKa (dissociation constant) | 5.09 | [1] |

| Henry's Law Constant | 2.48 x 10⁻⁶ atm-m³/mol at 25 °C | [1] |

Environmental Fate Processes

The environmental fate of 2,4,5-Trimethylaniline is determined by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, volatilization, and sorption to soil and sediment.

Biodegradation

There is a lack of specific experimental data on the biodegradation of 2,4,5-Trimethylaniline. However, based on studies of other aromatic amines, it is expected to be biodegradable. The biodegradation of aniline and its derivatives often proceeds via catechol intermediates, which are then subject to ring cleavage through either ortho- or meta-pathways by various microorganisms.[3] For instance, a study on the closely related compound 2,4-dimethylaniline (B123086) revealed that Pseudomonas species can metabolize it through oxidative deamination to a 3-methylcatechol (B131232) intermediate.[4]

A proposed biodegradation pathway for 2,4,5-Trimethylaniline, based on known pathways for other aromatic amines, is illustrated below. This pathway is hypothetical and requires experimental validation.

Photodegradation

2,4,5-Trimethylaniline is expected to undergo rapid degradation in the atmosphere. The primary mechanism is the reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2 hours.[1]

Direct photolysis in water is not expected to be a significant degradation pathway as anilines generally absorb light outside of the environmental UV spectrum (>290 nm).[5] However, indirect photolysis, mediated by other substances in the water, could potentially contribute to its degradation.

Hydrolysis

2,4,5-Trimethylaniline is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups.[5] Substituted anilines are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Volatilization

The Henry's Law constant of 2,4,5-Trimethylaniline (2.48 x 10⁻⁶ atm-m³/mol) suggests that volatilization from water surfaces may be an important fate process.[1] The estimated volatilization half-lives for a model river and a model lake are 12 and 129 days, respectively.[1] However, due to its pKa of 5.09, a fraction of the compound will exist in its protonated form in acidic to neutral waters, which is non-volatile.

Soil and Sediment Mobility

The mobility of 2,4,5-Trimethylaniline in soil and sediment is expected to be moderate. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 198.[1] Based on this Koc value, the compound is not expected to be highly mobile. However, aromatic amines can strongly interact with humic substances in soil through covalent bonding, which can significantly reduce their mobility.[5] Additionally, in acidic soils, the protonated form of 2,4,5-trimethylaniline would exhibit strong sorption to negatively charged soil particles.

Summary of Environmental Fate Data

The following table summarizes the available quantitative data on the environmental fate of 2,4,5-Trimethylaniline. It is important to note that most of these values are estimated and have not been experimentally verified for this specific compound.

| Environmental Fate Parameter | Value | Method | Reference |

| Atmospheric Degradation | |||

| Hydroxyl Radical Reaction Rate Constant | 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25 °C | Estimation | [1] |

| Atmospheric Half-life | ~ 2 hours | Estimation | [1] |

| Soil/Sediment Sorption | |||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 198 | Estimation | [1] |

| Bioconcentration | |||

| Bioconcentration Factor (BCF) | 11 | Estimation | [1] |

| Volatilization | |||

| Henry's Law Constant | 2.48 x 10⁻⁶ atm-m³/mol at 25 °C | Experimental | [1] |

| Volatilization Half-life from Model River | 12 days | Estimation | [1] |

| Volatilization Half-life from Model Lake | 129 days | Estimation | [1] |

Experimental Protocols

To obtain definitive data on the environmental fate of 2,4,5-Trimethylaniline, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Biodegradation: OECD 301 Ready Biodegradability

This test evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

Methodology:

-

A solution of 2,4,5-Trimethylaniline in a mineral medium is inoculated with a small amount of microorganisms from a source such as activated sludge.

-

The mixture is incubated under aerobic conditions in the dark at a constant temperature for 28 days.

-

The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC) or the amount of carbon dioxide produced.

-

A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period.

Soil Sorption: OECD 106 Adsorption/Desorption Using a Batch Equilibrium Method

This method determines the adsorption and desorption potential of a chemical in soil.

Methodology:

-

A solution of 2,4,5-Trimethylaniline of known concentration is prepared in a 0.01 M CaCl₂ solution.

-

The solution is added to a known mass of soil, and the mixture is shaken for a predetermined time to reach equilibrium.

-

The soil suspension is then centrifuged to separate the solid and liquid phases.

-

The concentration of 2,4,5-Trimethylaniline remaining in the supernatant is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

The soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then calculated.

Hydrolysis: OECD 111 Hydrolysis as a Function of pH

This test assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH values.

Methodology:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of 2,4,5-Trimethylaniline is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

The rate of hydrolysis is determined, and the half-life at each pH is calculated.

Photodegradation in Water: OECD 316 Phototransformation of Chemicals in Water – Direct Photolysis

This guideline describes a method to determine the rate of direct photolysis of a chemical in water.

Methodology:

-

A solution of 2,4,5-Trimethylaniline in purified water is prepared.

-

The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-